molecular formula C11H11NS B1305867 1-(4-Thiophen-2-ylphenyl)methanamine CAS No. 203436-48-0

1-(4-Thiophen-2-ylphenyl)methanamine

Cat. No. B1305867
M. Wt: 189.28 g/mol
InChI Key: YKNLMMDEWQZCLJ-UHFFFAOYSA-N
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Description

1-(4-Thiophen-2-ylphenyl)methanamine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a thiophene ring, which is known to impart unique electronic properties to molecules, making them useful in a variety of chemical applications.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a chemosensor for silver ions was synthesized using a similar thiophene-based structure, indicating that the synthesis of such compounds is feasible and can be tailored for specific applications . Another study reported the synthesis of a series of novel urea and thiourea derivatives of a related compound, which involved reactions with various substituted aryl isocyanates and aryl isothiocyanates . These examples demonstrate the synthetic versatility of compounds with a thiophene moiety and suggest that 1-(4-Thiophen-2-ylphenyl)methanamine could be synthesized using similar strategies.

Molecular Structure Analysis

The molecular structure of thiophene-containing compounds has been extensively studied using various spectroscopic techniques. For example, novel thiazol-5-yl derivatives with a thiophene ring were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their electronic properties, which are influenced by the thiophene ring.

Chemical Reactions Analysis

Thiophene-based compounds participate in a variety of chemical reactions. The presence of the thiophene ring can influence the reactivity of the compound, as seen in the case of the chemosensor for Ag(+) ions, where the thiophene moiety plays a role in the intramolecular charge transfer upon binding to the ion . Additionally, the synthesis of oxadiazole derivatives from thiophene-containing precursors indicates that these compounds can be used to create heterocyclic structures with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds are often studied to assess their potential applications. For instance, the chemosensor mentioned earlier was found to have a high selectivity and sensitivity for Ag(+) ions, which is a physical property that could be exploited in analytical chemistry . The study of aryloxyethyl derivatives of a related compound revealed favorable drug-like properties, including high solubility, metabolic stability, and good membrane permeability . These properties are essential for the development of pharmaceutical agents.

properties

IUPAC Name

(4-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNLMMDEWQZCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379994
Record name 4-(2-THIENYL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Thiophen-2-ylphenyl)methanamine

CAS RN

203436-48-0
Record name 4-(2-THIENYL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(thiophen-2-yl)phenyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-(2-thienyl)benzonitrile (0.086 g, 0.464 mmol) was dissolved in dry tetrahydrofuran (1.6 ml) before lithium aluminum hydride (0.46 ml, 0.464 mmol, 1 M in THF) was added dropwise. The reaction was allowed to stir at room temperature overnight. TLC (5% methanol in dichloromethane) still showed starting material remaining. Another 1 eq of LAH was added. After an additional hour, the reaction was quenched by the Fieser and Fieser method using wager (17.46 μl), aqueous sodium hydroxide solution (17.46 μl, 15% soln.), and water (52.37 μl) added sequentially to the reaction. The reaction was then diluted with diethyl ether and water and extracted twice with diethyl ether before drying over sodium sulfate and concentrating in vacuo. The residue was carried on crude without any further purification. Yield=89%.
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